Sikokianin A

Description

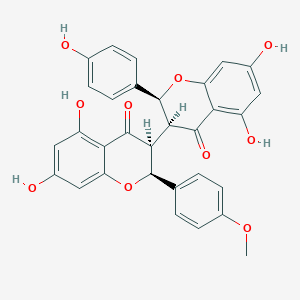

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSVUZHPIYER-GERHYJQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sikokianin A: A Technical Overview of a Promising Biflavanone

IUPAC Name: (2R,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chroman-4-one

CAS Number: 106293-99-6

Abstract

Sikokianin A is a naturally occurring biflavanone that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of Sikokianin A, including its chemical identity, key quantitative data, detailed experimental protocols for its study, and an exploration of its known signaling pathway interactions. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

Sikokianin A is a complex molecule with the chemical formula C₃₁H₂₄O₁₀. As a biflavanone, its structure consists of two flavanone units linked together. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₄O₁₀ | PubChem |

| Molecular Weight | 556.52 g/mol | PubChem |

| CAS Number | 106293-99-6 | ChemicalBook[1] |

| IUPAC Name | (2R,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochroman-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chroman-4-one | Generated from structure |

| Synonym | 4′-O-Demethylchamaejasmenin B | MedChemExpress |

Biological Activity

Initial studies have revealed that Sikokianin A possesses a range of biological activities, making it a compound of interest for further investigation. The table below summarizes some of the reported biological activities and associated quantitative data.

| Biological Activity | Assay System | Key Findings | Reference |

| Antimitotic | Not specified | Exhibits antimitotic properties. | Yang G, et al. (2005) |

| Antifungal | Pyricularia oryzae | Demonstrates antifungal activity against this plant pathogenic fungus. | Yang G, et al. (2005) |

Experimental Protocols

To facilitate further research on Sikokianin A, this section details the methodologies for key experiments related to its isolation and characterization.

Isolation of Sikokianin A from Stellera chamaejasme

The following protocol is based on the methodology described by Yang et al. (2005) for the isolation of Sikokianin A from the roots of Stellera chamaejasme.

Workflow for the Isolation of Sikokianin A:

Caption: Workflow for the isolation of Sikokianin A.

-

Extraction: The air-dried and powdered roots of Stellera chamaejasme are macerated with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Chromatographic Separation: The EtOAc-soluble fraction is subjected to silica gel column chromatography. Further purification is achieved using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure Sikokianin A.

Structural Elucidation

The structure of Sikokianin A was determined using a combination of spectroscopic techniques, as detailed in the original isolation literature.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways

The precise signaling pathways through which Sikokianin A exerts its biological effects are still under investigation. However, based on its structural class (flavonoid) and reported activities, potential interactions with various cellular signaling cascades can be hypothesized.

Hypothesized Signaling Interactions of Sikokianin A:

References

In-depth Technical Guide on the Core Mechanism of Action of Sikokianin A

A comprehensive review of the available scientific literature reveals no specific information regarding the mechanism of action for a compound identified as "Sikokianin A." Extensive searches of scientific databases and publications have not yielded any data on its biological activity, signaling pathways, or molecular targets.

It is plausible that the query may contain a typographical error and refers to the closely related and studied compound, Sikokianin C , or the functionally relevant compound, Shikonin . Both of these molecules have established mechanisms of action and a body of research available. This guide will proceed by presenting the detailed mechanisms of action for Sikokianin C and Shikonin as potential compounds of interest.

Sikokianin C: A Selective Inhibitor of Cystathionine β-Synthase (CBS)

Sikokianin C, a natural biflavonoid, has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS), an enzyme implicated in the proliferation and migration of certain cancer cells, particularly colon cancer.[1][2]

Core Mechanism of Action

The primary mechanism of action of Sikokianin C is the selective and competitive inhibition of cystathionine β-synthase .[1] CBS is a key enzyme in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine to form cystathionine. In several cancers, CBS is overexpressed, contributing to cell proliferation and survival. By inhibiting CBS, Sikokianin C disrupts these processes, leading to anti-tumor effects.[1][2][3]

Signaling Pathways and Cellular Effects

The inhibition of CBS by Sikokianin C leads to the induction of apoptosis in cancer cells.[1][3] This pro-apoptotic effect is a key contributor to its anti-tumor activity. The precise signaling cascade downstream of CBS inhibition that triggers apoptosis is an area of ongoing research, but it represents a critical consequence of Sikokianin C's primary mechanism.

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | HT29 (Colon Cancer) | 1.6 μM | [1][2] |

| Apoptosis Induction | HT29 (Colon Cancer) | Dose-dependent increase | [1] |

| 17.1% at 0.5 μM | [1] | ||

| 22.0% at 1 μM | [1] | ||

| 31.5% at 2 μM | [1] | ||

| In Vivo Tumor Reduction | HT29 Xenograft | Significant reduction in volume and weight | [1][3] |

Experimental Protocols

Cell Viability Assay (CCK-8): HT29 colon cancer cells are seeded in 96-well plates. After adherence, cells are treated with varying concentrations of Sikokianin C for a specified period (e.g., 48 hours). Cell Counting Kit-8 (CCK-8) solution is then added to each well, and the absorbance is measured at 450 nm to determine cell viability relative to untreated controls. The IC50 value is calculated from the dose-response curve.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining): HT29 cells are treated with different concentrations of Sikokianin C for a set time (e.g., 24 hours). The cells are then harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[1]

In Vivo Xenograft Model: Nude mice are subcutaneously injected with HT29 cells. Once tumors reach a certain volume, mice are treated with Sikokianin C (e.g., daily subcutaneous injections). Tumor volume and weight are monitored over time to assess the anti-tumor efficacy.[1][3]

Logical Relationship Diagram

Caption: Logical flow of Sikokianin C's mechanism of action.

Shikonin: A Multi-Target Agent Affecting Apoptosis and Inflammation

Shikonin, a naturally occurring naphthoquinone, exhibits a broader mechanism of action, impacting multiple signaling pathways involved in cancer cell survival and inflammation.

Core Mechanisms of Action

Shikonin's anti-cancer and anti-inflammatory effects are primarily attributed to its ability to:

-

Induce Apoptosis via the Mitogen-Activated Protein Kinase (MAPK) Pathway: Shikonin activates key kinases in the MAPK pathway, leading to the induction of apoptosis in various cancer cells.

-

Inhibit the NF-κB Signaling Pathway: Shikonin can suppress the activation of NF-κB, a critical transcription factor in the inflammatory response.

Signaling Pathways and Cellular Effects

1. MAPK Pathway and Apoptosis: Shikonin has been shown to modulate the activity of several components within the MAPK signaling cascade, including ERK, JNK, and p38 kinases. This modulation leads to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering programmed cell death.

2. NF-κB Pathway and Inflammation: Shikonin can inhibit the IKKβ subunit of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the p50/p65 subunits of NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Quantitative Data

Due to the broad range of studies on Shikonin across different cell lines and models, a comprehensive quantitative table is extensive. Key findings include dose-dependent inhibition of cell proliferation in various cancer cell lines and significant reduction of inflammatory markers in response to inflammatory stimuli.

Experimental Protocols

Western Blot Analysis for Signaling Proteins: Cells are treated with Shikonin for various times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with specific antibodies against total and phosphorylated forms of MAPK pathway proteins (ERK, JNK, p38) or NF-κB pathway proteins (IKKβ, IκBα, p65) to assess their activation status.

NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). After treatment with an inflammatory stimulus (e.g., TNF-α) with or without Shikonin, the reporter gene activity is measured to quantify NF-κB transcriptional activity.

Signaling Pathway Diagrams

MAPK Pathway

Caption: Shikonin's induction of apoptosis via the MAPK pathway.

NF-κB Pathway

Caption: Shikonin's inhibition of the NF-κB signaling pathway.

References

- 1. Comparative Analysis of Shikonin and Alkannin Acyltransferases Reveals Their Functional Conservation in Boraginaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Sikokianin A and Sikokianin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of two structurally related natural compounds, Sikokianin A and Sikokianin C. While both are biflavonoids isolated from medicinal herbs, a significant disparity exists in the available scientific literature regarding their biological activities. This document summarizes the current knowledge, focusing on the well-documented anti-cancer properties of Sikokianin C and highlighting the structural distinctions and the current data gap concerning Sikokianin A.

Structural Differences

Sikokianin A and Sikokianin C are stereoisomers, possessing the same molecular formula and connectivity but differing in the three-dimensional arrangement of their atoms. The core structure of both compounds is a biflavanone, consisting of two flavanone units linked together. The primary structural difference lies in the stereochemistry at the C2 and C3 positions of the flavanone moieties.

(Image of Sikokianin A and Sikokianin C structures will be inserted here once generated)

Caption: Chemical structures of Sikokianin A and Sikokianin C.

Biological Activity: A Tale of Two Molecules

Extensive research has been conducted on the biological effects of Sikokianin C, establishing it as a potent and selective inhibitor of cystathionine β-synthase (CBS), a key enzyme in cancer metabolism. In stark contrast, experimental data on the biological activity of Sikokianin A is largely absent from public scientific literature, precluding a direct quantitative comparison.

Sikokianin C: A Selective CBS Inhibitor with Anti-Cancer Properties

Sikokianin C has been identified as a selective and competitive inhibitor of cystathionine β-synthase (CBS).[1] CBS is overexpressed in several cancers, including colon cancer, and plays a crucial role in promoting cancer cell proliferation and migration.[1] By inhibiting CBS, Sikokianin C disrupts cancer cell metabolism, leading to cytotoxicity and apoptosis.

Table 1: Cytotoxicity of Sikokianin C against HT29 Human Colon Cancer Cells

| Compound | Cell Line | IC50 (µM) | Reference |

| Sikokianin C | HT29 | 1.6 | [1][2] |

Table 2: Apoptosis Induction by Sikokianin C in HT29 Cells (24-hour treatment)

| Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |

| 0.5 | 17.1 | [1] |

| 1.0 | 22.0 | [1] |

| 2.0 | 31.5 | [1] |

Sikokianin A: An Unexplored Frontier

A computational modeling study has suggested that Sikokianin A and its analogue Sikokianin B are not well-suited for binding to cystathionine β-synthase.[3] However, it is critical to note that this is an in-silico prediction and lacks experimental validation. To date, there are no published experimental studies detailing the cytotoxic, apoptotic, or other biological activities of Sikokianin A. This significant knowledge gap prevents a direct and meaningful comparison of its biological efficacy with that of Sikokianin C.

Experimental Protocols for Sikokianin C

The following are detailed methodologies for the key experiments cited in the evaluation of Sikokianin C's anti-cancer effects.

Cell Culture and Cytotoxicity Assay

-

Cell Line: HT29 human colon adenocarcinoma cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cytotoxicity Assay (MTT Assay):

-

HT29 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Sikokianin C for 48 hours.

-

Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

HT29 cells are seeded in 6-well plates and treated with the desired concentrations of Sikokianin C for 24 hours.

-

Both floating and adherent cells are collected and washed twice with cold phosphate-buffered saline (PBS).

-

The cells are resuspended in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added.

-

The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1X binding buffer is added to each tube.

-

The samples are analyzed by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are considered late apoptotic or necrotic.

Visualizing the Mechanism of Action of Sikokianin C

The following diagram illustrates the proposed signaling pathway for the anti-cancer activity of Sikokianin C.

Caption: Proposed mechanism of Sikokianin C's anti-cancer activity.

Conclusion

Sikokianin C is a well-characterized biflavonoid with demonstrated anti-cancer properties, primarily acting through the selective inhibition of cystathionine β-synthase. Its ability to induce cytotoxicity and apoptosis in colon cancer cells is supported by robust in vitro data. In contrast, Sikokianin A remains a largely unstudied molecule. While structurally similar to Sikokianin C, the lack of experimental data on its biological activity makes a direct comparison impossible at this time. Future research should focus on elucidating the biological profile of Sikokianin A to determine if it shares the therapeutic potential of its stereoisomer, Sikokianin C. This will be crucial for a comprehensive understanding of the structure-activity relationships within this class of natural compounds and for the potential development of new anti-cancer agents.

References

- 1. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

A Technical Review of Sikokianin Family Compounds: Focus on the Anti-Cancer Properties of Sikokianin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sikokianin family of compounds, natural biflavonoids isolated from plants such as Wikstroemia sikokiana, have emerged as molecules of interest in oncological research. This technical guide provides a comprehensive review of the current scientific knowledge on these compounds, with a primary focus on Sikokianin C, the most extensively studied member of the family. Sikokianin C has been identified as a selective and competitive inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including colorectal cancer. This document summarizes the quantitative data on its anti-cancer activity, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows. The limited availability of public data on other members of the Sikokianin family, such as Sikokianin A and B, is a current knowledge gap.

Introduction to Sikokianin Family Compounds

Sikokianins are a class of biflavonoids, a type of natural polyphenol. The most prominent member, Sikokianin C, is isolated from the medicinal herb Stellera chamaejasme and Wikstroemia sikokiana.[1] It has garnered significant attention for its selective inhibitory action against cystathionine β-synthase (CBS), an enzyme implicated in the proliferation and survival of cancer cells.[1][2] This targeted action makes Sikokianin C a promising candidate for the development of novel anti-cancer therapies. While other members of the family, Sikokianin A and B, have been reported, there is a notable lack of detailed scientific literature on their biological activities.

Quantitative Data on Sikokianin C's Anti-Cancer Activity

Sikokianin C has demonstrated potent anti-proliferative and pro-apoptotic effects in human colon cancer cell lines. The following table summarizes the key quantitative data reported in the literature.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Sikokianin C | HT29 (human colon cancer) | Cell Proliferation (CCK-8) | 1.6 µM | [3][4] |

| Sikokianin C | HT29 (CBS knockdown) | Cell Proliferation (CCK-8) | 4.7 µM | [3] |

| Sikokianin C | NCM356 (normal colon) | Cell Proliferation | 19 µM | [5] |

Mechanism of Action: Selective Inhibition of Cystathionine β-Synthase

Sikokianin C functions as a selective, competitive inhibitor of cystathionine β-synthase (CBS).[1][2] CBS is a critical enzyme in the transsulfuration pathway, catalyzing the conversion of homocysteine to cystathionine. In many cancers, CBS is overexpressed and contributes to cancer cell proliferation and survival through several mechanisms, including the production of hydrogen sulfide (H₂S), regulation of cellular bioenergetics, and maintenance of redox homeostasis.[6][7]

By inhibiting CBS, Sikokianin C disrupts these pro-cancerous functions, leading to an accumulation of homocysteine and a depletion of downstream metabolites, ultimately inducing apoptosis and suppressing cell proliferation in cancer cells with high CBS expression.[2][3]

Signaling Pathway of Sikokianin C Action

Caption: Signaling pathway of Sikokianin C in cancer cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Sikokianin C.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies investigating the anti-proliferative activity of Sikokianin C on HT29 human colon cancer cells.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sikokianin C on cancer cell proliferation.

Materials:

-

HT29 human colon cancer cells

-

DMEM supplemented with 10% (v/v) fetal bovine serum and 1% penicillin-streptomycin

-

96-well cell culture plates

-

Sikokianin C (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader (450 nm absorbance)

Procedure:

-

Seed HT29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of Sikokianin C in fresh culture medium. The final DMSO concentration should be kept constant across all wells.

-

After 24 hours, replace the existing medium with fresh medium containing varying concentrations of Sikokianin C. Include a vehicle control (medium with DMSO only).

-

Incubate the cells for an additional 24 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the optical density at 450 nm (OD₄₅₀) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for quantifying apoptosis induced by compounds like Sikokianin C.[8][9][10][11][12]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Sikokianin C.

Materials:

-

Cancer cells (e.g., HT29)

-

6-well cell culture plates

-

Sikokianin C

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Sikokianin C for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating Sikokianin C.

Conclusion and Future Directions

Sikokianin C has been established as a potent and selective inhibitor of cystathionine β-synthase with promising anti-cancer activity, particularly in colorectal cancer models. The detailed experimental protocols provided herein offer a foundation for further investigation into its therapeutic potential. A significant knowledge gap exists regarding the other members of the Sikokianin family, Sikokianin A and B. Future research should focus on the isolation, characterization, and biological evaluation of these related compounds to fully understand the therapeutic potential of the Sikokianin family. Furthermore, in-depth studies into the downstream metabolic and signaling consequences of CBS inhibition by Sikokianin C will be crucial for its development as a targeted anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of selective cystathionine β-synthase inhibitors by high-throughput screening with a fluorescent thiol probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging roles of cystathionine β-synthase in various forms of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. kumc.edu [kumc.edu]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Unveiling Sikokianin A: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sikokianin A, a C-3/C-3" biflavanone, represents a class of natural products with emerging therapeutic potential. Initially isolated from Wikstroemia sikokiana and later identified in Stellera chamaejasme, this compound has demonstrated notable antioxidant properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of Sikokianin A and its related compounds. It details the isolation and structure elucidation methodologies, presents key quantitative data, and visualizes the known signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The quest for novel bioactive compounds from natural sources has led to the exploration of diverse plant genera. Among these, the Thymelaeaceae family, which includes the genera Wikstroemia and Stellera, has proven to be a rich source of structurally unique and biologically active molecules. Sikokianin A, a member of the biflavanone class of flavonoids, was first discovered in this pursuit. This guide focuses on the scientific journey of Sikokianin A, from its initial isolation to the elucidation of its biological mechanism of action.

Discovery and Sourcing

Initial Isolation

Sikokianin A was first reported in 1986 by Niwa et al. from the plant Wikstroemia sikokiana Franch. & Sav., a shrub native to Japan. Subsequent phytochemical investigations have also identified Sikokianin A in the roots of Stellera chamaejasme L., a perennial plant found in regions of China and Russia.

Plant Materials

-

Wikstroemia sikokiana : A shrub belonging to the Thymelaeaceae family, found primarily in the temperate biomes of Central and Southern Japan.

-

Stellera chamaejasme : A perennial herb of the Thymelaeaceae family, with a history of use in traditional Chinese medicine.

Physicochemical Properties and Structure Elucidation

Sikokianin A is a biflavanone, characterized by two flavanone units linked by a C-3/C-3" bond. Its chemical formula is C₃₁H₂₄O₁₀. The structural elucidation of Sikokianin A was achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Spectroscopic Technique | Parameter | Expected Observations for Sikokianin A Structure |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons on the A, B, A", and B" rings, as well as protons on the heterocyclic C and C" rings of the flavanone units. |

| Coupling Constants (J) | Coupling patterns that help determine the substitution patterns on the aromatic rings and the stereochemistry of the chiral centers. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all 31 carbon atoms, including carbonyl carbons, aromatic carbons, and aliphatic carbons of the flavanone skeletons. |

| Mass Spectrometry (MS) | Molecular Ion Peak | An [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of Sikokianin A (556.52 g/mol ). |

| Fragmentation Pattern | Fragments that correspond to the cleavage of the bond between the two flavanone units and other characteristic fragmentations. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies employed in the isolation and characterization of Sikokianin A and the investigation of its biological activity.

Isolation of Sikokianin A

The isolation of Sikokianin A from plant material typically involves the following workflow:

An In-depth Technical Guide to the Solubility of Naphthoquinones in Drug Discovery: A Focus on Shikonin

A Note on "Sikokianin A" : Initial searches for "Sikokianin A" did not yield quantitative solubility data in Dimethyl Sulfoxide (DMSO) or ethanol. "Sikokianin A" is a biflavanone found in plants such as Stellera chamaejasme and Wikstroemia indica.[1][2][3] Given the context of researchers, scientists, and drug development professionals, it is possible that the intended compound of interest was the more extensively studied naphthoquinone, Shikonin . Shikonin shares a phonetic similarity and is a compound with significant interest in pharmacological research. This guide will provide comprehensive information on the solubility and related experimental protocols for Shikonin.

Shikonin: A Technical Overview for Researchers

Shikonin is a naturally occurring naphthoquinone pigment isolated from the dried roots of plants such as Lithospermum erythrorhizon.[4][5] It is well-documented for its wide range of biological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer effects.[6][7][8] Understanding its solubility is a critical first step in pre-clinical and clinical development.

Quantitative Solubility Data

The solubility of Shikonin in common laboratory solvents is a crucial parameter for the design of in vitro and in vivo experiments. The following table summarizes the available quantitative data for Shikonin's solubility in DMSO and ethanol.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |

| DMSO | 11 | ~38.1 | [4] |

| 57 | 197.71 | [9] | |

| 125 | 433.58 (with sonication) | [10] | |

| 130 | 450.92 (with sonication) | [11] | |

| Ethanol | 2 | ~6.9 | [4] |

| 13 | 45.09 (with sonication) | [11] | |

| 21 | Not Specified | [9] |

Note: The molecular weight of Shikonin is 288.3 g/mol . Molar concentrations are calculated based on this value.

It is important to note that factors such as temperature, the purity of the compound, and the presence of moisture can affect solubility. For instance, hygroscopic DMSO can have a significant impact on the solubility of Shikonin.[9][10]

Experimental Protocols for Solubility Determination

A general protocol for determining the solubility of a compound like Shikonin involves the following steps:

Objective: To determine the saturation solubility of Shikonin in a given solvent (e.g., DMSO, ethanol).

Materials:

-

Shikonin (crystalline solid)

-

Selected solvent (e.g., DMSO, ethanol) of appropriate purity

-

Centrifugal tubes with stoppers

-

Ultrasonic bath

-

Constant temperature water bath or incubator

-

Centrifuge

-

Micropipettes

-

0.45-μm membrane filters

-

UV-Vis Spectrophotometer

-

Methanol (for dilution)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of Shikonin to a known volume (e.g., 2 mL) of the selected solvent in a centrifugal tube. The amount of Shikonin should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: To facilitate dissolution, the mixture is typically subjected to ultrasonication for a set period (e.g., 15 minutes).[12] Following sonication, the tubes are placed in a constant temperature water bath (e.g., 37°C) and agitated for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After the equilibration period, the suspension is centrifuged at a sufficient speed (e.g., 3000 rpm) for a set time (e.g., 10 minutes) to pellet the undissolved solid.[12]

-

Sample Collection and Preparation: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45-μm membrane filter to remove any remaining microparticles.

-

Quantification:

-

The clear, filtered solution is then serially diluted with a suitable solvent in which Shikonin is freely soluble and which is compatible with the analytical method (e.g., methanol).[12]

-

The concentration of Shikonin in the diluted samples is determined using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax), which is approximately 516 nm.[4][12] A standard calibration curve of known Shikonin concentrations should be prepared to ensure accurate quantification.

-

-

Data Analysis: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factors. The experiment should be repeated multiple times (e.g., five times) to ensure reproducibility, and the average value is reported.[12]

Signaling Pathways and Experimental Workflows

Shikonin exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for designing targeted therapeutic strategies.

Experimental Workflow for Assessing Shikonin's Effect on Cell Viability:

Caption: A typical workflow for evaluating the cytotoxic effects of Shikonin on cancer cell lines.

Shikonin-Modulated Signaling Pathways:

Shikonin has been shown to induce apoptosis and other forms of cell death in cancer cells through the modulation of key signaling cascades. Two prominent examples are the PI3K/AKT pathway and the ROS/ERK pathway.

1. Inhibition of the PI3K/AKT Signaling Pathway:

Caption: Shikonin inhibits the PI3K/AKT pathway, leading to decreased anti-apoptotic protein expression and promoting apoptosis.[6]

2. Induction of Apoptosis via the ROS/ERK Pathway:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Sikokianin D, A New C-3/C-3"-Biflavanone from the Roots of Wikstroemia indica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikonin induces apoptosis through reactive oxygen species/extracellular signal-regulated kinase pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. (+)-Shikonin | Shikonin | Anchusa acid | TMEM16A and PKM2 inhibitor | TargetMol [targetmol.com]

- 12. Solubility of Shikonin in various ingredients [bio-protocol.org]

Methodological & Application

Sikokianin A (Shikonin) in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sikokianin A, more commonly known as Shikonin, is a potent naphthoquinone compound isolated from the dried roots of Lithospermum erythrorhizon. Traditionally used in herbal medicine, Shikonin has garnered significant interest in modern biomedical research for its diverse pharmacological activities, particularly its profound anti-cancer effects. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a wide variety of cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for the utilization of Shikonin in a cell culture setting.

Mechanism of Action

Shikonin exerts its anti-cancer effects through multiple mechanisms, with the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway being a key aspect.[3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[3] Shikonin has been shown to directly bind to and inhibit the mTOR protein, leading to the downregulation of downstream effectors like CCND1, which is crucial for cell cycle progression.[3]

Beyond mTOR inhibition, Shikonin has also been reported to:

-

Induce Apoptosis: Shikonin promotes apoptosis by activating caspases, key enzymes in the apoptotic cascade, and modulating the expression of Bcl-2 family proteins.

-

Cause Cell Cycle Arrest: It can arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][2]

-

Activate Autophagy: Shikonin can also induce autophagy, a cellular process of self-digestion, which in some contexts can contribute to cell death.[1]

-

Inhibit Angiogenesis: It has been described as a novel angiogenesis inhibitor, which is the formation of new blood vessels that tumors need to grow.

Data Presentation

Table 1: IC50 Values of Shikonin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Shikonin in different cancer cell lines as reported in various studies.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | Not Specified | Crystal Violet Assay |

| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | Crystal Violet Assay |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | Crystal Violet Assay |

| HCT116 | Colorectal Cancer | 22.4 | Not Specified | Crystal Violet Assay |

| A-498 | Kidney Cancer | ~2.5 | 24 | Cell Proliferation Assay |

| CAKI-2 | Kidney Cancer | ~2.5 | 24 | Cell Proliferation Assay |

| Cal78 | Chondrosarcoma | 1.5 | 24 | CellTiter-Glo® |

| SW-1353 | Chondrosarcoma | 1.1 | 24 | CellTiter-Glo® |

| A549 | Lung Cancer | Not specified, but effective | Not specified | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified, but effective | Not specified | Not specified |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Experimental Protocols

Protocol 1: Preparation of Shikonin Stock Solution

Materials:

-

Shikonin powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the amount of Shikonin powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Weigh the Shikonin powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to dissolve the powder completely. Vortex briefly if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of Shikonin on cell proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Shikonin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

The next day, prepare serial dilutions of Shikonin in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the Shikonin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Shikonin concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Shikonin stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of Shikonin for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Caption: General experimental workflow for studying the effects of Shikonin in cell culture.

Caption: Simplified mTOR signaling pathway and the inhibitory action of Shikonin.

References

- 1. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 3. Review projecting shikonin as a therapeutic candidate in female carcinomas: a preclinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Proposed HPLC-UV Method for the Analysis of Sikokianin A

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Sikokianin A. Due to the limited availability of specific published analytical methods for Sikokianin A, this protocol has been developed based on established methodologies for structurally similar biflavonoids, such as amentoflavone. The proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection at a wavelength selected to maximize sensitivity for this class of compounds. This document provides a comprehensive experimental protocol, expected method performance characteristics, and a visual workflow to guide researchers, scientists, and drug development professionals in the analysis of Sikokianin A.

Introduction

Sikokianin A is a biflavonoid of interest for its potential biological activities. As with many natural products, robust and reliable analytical methods are crucial for its study, from initial isolation and characterization to its development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, accessible, and reliable technique for the quantification of flavonoids and related phenolic compounds. This method offers a balance of sensitivity, specificity, and cost-effectiveness. This application note details a proposed HPLC-UV method, providing a starting point for method development and validation for the analysis of Sikokianin A in various sample matrices.

Proposed HPLC-UV Method

The following HPLC-UV parameters are proposed for the analysis of Sikokianin A, based on methods for structurally related biflavonoids.[1][2][3]

Table 1: Proposed HPLC-UV Instrument Parameters

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 330 nm |

Rationale for Wavelength Selection: Flavonoids and biflavonoids typically exhibit two major UV absorption bands: Band I (300-380 nm) and Band II (240-295 nm).[4][5][6] For amentoflavone and similar structures, a wavelength of around 330 nm is often used for detection as it provides good sensitivity and selectivity.[2][3]

Expected Method Performance

The following table summarizes the expected performance characteristics of this proposed method. These values are illustrative and would need to be confirmed through formal method validation studies. The data is extrapolated from published methods for amentoflavone.[1][2]

Table 2: Expected Quantitative Data

| Parameter | Expected Value |

| Retention Time (tR) | 15 - 20 min (approx.) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~1 µg/mL |

| Limit of Quantification (LOQ) | ~3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocol

This protocol details the steps for sample preparation, standard preparation, and HPLC analysis.

1. Materials and Reagents

-

Sikokianin A reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sikokianin A reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (for a plant extract)

-

Accurately weigh 1 g of the dried and powdered sample material.

-

Extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC System Setup and Analysis

-

Set up the HPLC system according to the parameters in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions, starting with the lowest concentration, to establish the calibration curve.

-

Inject the prepared sample solutions.

-

At the end of the analysis, wash the column with a high percentage of the organic mobile phase to remove any strongly retained compounds.

5. Data Analysis

-

Identify the Sikokianin A peak in the sample chromatograms by comparing the retention time with that of the reference standard.

-

Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Quantify the amount of Sikokianin A in the samples by interpolating their peak areas on the calibration curve.

Visual Representations

Workflow for Sikokianin A HPLC-UV Analysis

A flowchart of the proposed HPLC-UV analysis for Sikokianin A.

Conclusion

This application note provides a detailed, proposed HPLC-UV method for the analysis of Sikokianin A. While this method is based on sound chromatographic principles and data from structurally similar compounds, it should be thoroughly validated for specificity, linearity, accuracy, precision, and robustness before its application in a research or quality control setting. This protocol serves as a strong starting point for researchers and professionals working with Sikokianin A.

References

- 1. ikm.org.my [ikm.org.my]

- 2. [Determination of amentoflavone in 11 species of Selaginella medicinal material by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. pubs.acs.org [pubs.acs.org]

Sikokianin A as a Cystathionine β-Synthase Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystathionine β-synthase (CBS) is a critical enzyme in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine to form cystathionine.[1] This pathway is essential for the synthesis of cysteine and the regulation of homocysteine levels.[1] Upregulation of CBS has been implicated in the pathophysiology of various diseases, including several types of cancer, where it contributes to proliferation and migration.[2][3][4] Consequently, the inhibition of CBS has emerged as a promising therapeutic strategy.[2][4]

This document provides detailed application notes and protocols for the use of Sikokianin A and its related compound, Sikokianin C, as inhibitors of cystathionine β-synthase. While the user's query specified Sikokianin A, the available scientific literature predominantly focuses on Sikokianin C as a potent and selective CBS inhibitor.[2][3][5] Therefore, the following information is primarily based on the characterization of Sikokianin C, with the acknowledgment that data on Sikokianin A's direct interaction with CBS is limited. Sikokianin C, a natural biflavonoid, has been identified as a selective and competitive inhibitor of CBS, demonstrating significant anti-tumor effects in both in vitro and in vivo models of colon cancer.[2][3]

Data Presentation

Inhibitory Activity of Sikokianin C

| Parameter | Value | Conditions | Reference |

| IC50 (Enzyme) | 0.9 ± 0.2 µM | Purified human CBS; 2 mM cysteine, 2 mM homocysteine | [2] |

| IC50 (Cell Proliferation) | 1.6 µM | HT29 human colon cancer cells | [2][3] |

| Inhibition Type | Competitive | With respect to the substrate cysteine | [2] |

In Vitro Cellular Effects of Sikokianin C on HT29 Colon Cancer Cells

| Assay | Concentration | Result | Reference |

| Apoptosis | 0.5 µM | 17.1% apoptotic cells | [2] |

| 1.0 µM | 22.0% apoptotic cells | [2] | |

| 2.0 µM | 31.5% apoptotic cells | [2] |

In Vivo Antitumor Efficacy of Sikokianin C

| Animal Model | Treatment | Outcome | Reference |

| Human Colon Cancer Xenograft | Nude mice with subcutaneous HT29 tumors | Significant reduction in tumor volume and weight | [2][3] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Sikokianin C Action on CBS and Cancer Cells.

Caption: Workflow for Evaluating Sikokianin C as a CBS Inhibitor.

Experimental Protocols

Cystathionine β-Synthase (CBS) Inhibition Assay (Lead Sulfide Method)

This assay measures the H₂S produced by CBS from the condensation of cysteine and homocysteine. The H₂S reacts with lead nitrate to form lead sulfide (PbS), a black precipitate, which can be quantified spectrophotometrically.

Materials:

-

Purified recombinant human CBS enzyme

-

Sikokianin C (or other inhibitors) dissolved in DMSO

-

L-cysteine

-

L-homocysteine

-

Lead nitrate (Pb(NO₃)₂)

-

HEPES buffer (50 mM, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a total volume of 200 µL in a 96-well plate.

-

To each well, add the following components in order:

-

HEPES buffer (50 mM, pH 7.4)

-

L-homocysteine (final concentration 2 mM)

-

L-cysteine (final concentration 2 mM)

-

Purified CBS protein (5 µg)

-

Varying concentrations of Sikokianin C (dissolved in DMSO, final DMSO concentration should be consistent across all wells, e.g., 5%)

-

Lead nitrate (final concentration 0.4 mM)

-

-

Include a control reaction with DMSO instead of the inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance at a wavelength suitable for detecting PbS, typically between 390 and 450 nm.

-

Calculate the percent inhibition for each concentration of Sikokianin C relative to the control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of Sikokianin C on the viability and proliferation of cancer cells.

Materials:

-

HT29 human colon cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sikokianin C

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HT29 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Sikokianin C for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value for cell proliferation inhibition.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by Sikokianin C.

Materials:

-

HT29 cells

-

Sikokianin C

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat HT29 cells with different concentrations of Sikokianin C (e.g., 0.5, 1, and 2 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blotting for CBS Expression

This technique is used to confirm the presence and quantify the levels of CBS protein in cells.

Materials:

-

HT29 cell lysates

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against CBS

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Lyse the HT29 cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for CBS.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the relative expression of CBS.

Conclusion

Sikokianin C is a well-characterized, selective, and competitive inhibitor of cystathionine β-synthase with demonstrated anti-proliferative and pro-apoptotic effects in colon cancer models. The provided protocols offer a framework for researchers to investigate the effects of Sikokianin C and potentially other related compounds like Sikokianin A on CBS activity and cancer cell biology. Further research into the specific molecular pathways downstream of CBS inhibition by these compounds will be valuable for their development as potential therapeutic agents.

References

- 1. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Sikokianin A in Cancer Cell Line Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Note: Scientific literature extensively covers the effects of Sikokianin C , a related biflavonoid, on cancer cell lines. Due to the limited availability of data on Sikokianin A, this document will focus on the established protocols and findings for Sikokianin C as a representative compound for assessing cancer cell line viability. The methodologies presented are broadly applicable for screening novel compounds like Sikokianin A.

Introduction

Sikokianin C has been identified as a potent and selective inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in several cancers, including human colon cancer.[1][2][3] Inhibition of CBS by Sikokianin C has been shown to suppress the proliferation of cancer cells and induce apoptosis, making it a compound of interest in anticancer research.[1][2][3] These application notes provide detailed protocols for assessing the viability of cancer cell lines upon treatment with Sikokianin C and a framework for evaluating similar compounds.

Quantitative Data Summary

The inhibitory effect of Sikokianin C on the proliferation of cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the metabolic activity or growth of 50% of the cell population.

| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |

| Sikokianin C | HT29 (Human Colon Carcinoma) | CCK-8 | 24 hours | 1.6 µM | [1][2] |

Experimental Protocols

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol is a widely used colorimetric method to determine the number of viable cells in a culture. It is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.

Materials:

-

Cancer cell line of interest (e.g., HT29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Sikokianin C (or test compound)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[4]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare a stock solution of Sikokianin C in DMSO.

-

Prepare serial dilutions of Sikokianin C in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the control) is less than 0.1% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Sikokianin C. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Addition of Reagent:

-

Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Following treatment with Sikokianin C for the desired time, collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Analyze the samples by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

-

The cell populations are identified as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Visualizations

Caption: Workflow for determining the IC50 of Sikokianin C.

Caption: Sikokianin C inhibits CBS, leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Antitumor effect of sikokianin C, a selective cystathionine β-synthase inhibitor, against human colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 11. kumc.edu [kumc.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sikokianin A and Related Compounds

Disclaimer: The synthesis of "Sikokianin A" is not well-documented in publicly available chemical literature. It is possible that this is a typographical error for the closely related and well-studied compound, Kingianin A . This technical support guide will therefore focus on the common challenges and troubleshooting strategies for the synthesis of Kingianin A and its analogues, which are likely to be highly relevant.

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the total synthesis of Kingianin A?

The total synthesis of Kingianin A is a complex undertaking that presents several significant challenges. Key issues reported in the literature include:

-

Regio- and Stereochemistry Control: The intricate three-dimensional structure of the Kingianin core requires precise control over the relative arrangement of atoms at multiple chiral centers. Achieving the desired stereoisomer and preventing the formation of unwanted diastereomers is a primary hurdle.[1]

-

Low Reaction Yields: Many steps in the synthetic sequence may result in low to moderate yields, impacting the overall efficiency of the synthesis.[1] This can be due to competing side reactions, decomposition of intermediates, or challenging reaction conditions.

-

Tedious Purification: The separation of the desired product from byproducts and unreacted starting materials can be difficult and time-consuming, often requiring multiple chromatographic steps.[1][2]

-

Construction of the Core Structure: The formation of the unique pentacyclic scaffold of the Kingianins is a non-trivial synthetic challenge.[2][3]

Troubleshooting Guides

Problem 1: Low Yield in the Key Radical Cation Diels-Alder (RCDA) Reaction

The Radical Cation Diels-Alder (RCDA) reaction is a crucial step in many synthetic routes to the Kingianin core.[2][3] Low yields in this step can be frustrating.

| Potential Cause | Troubleshooting Suggestion |

| Instability of the Radical Cation: | Optimize the choice of oxidant and reaction conditions (temperature, solvent) to generate the radical cation efficiently and minimize decomposition pathways. |

| Suboptimal Substrate Concentration: | Vary the concentration of the dienophile and diene to find the optimal conditions for the cycloaddition. |

| Presence of Impurities: | Ensure all starting materials and solvents are of high purity, as trace impurities can quench the radical cation or catalyze side reactions. |

| Incorrect Reaction Time: | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation. |

Experimental Protocol: General Procedure for a Trial Radical Cation Diels-Alder Reaction

-

Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Ensure all solvents are anhydrous.

-

Reaction Setup: To a solution of the diene (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at the desired temperature (e.g., -78 °C), add the dienophile (1.2 eq).

-

Initiation: Add a solution of the oxidant (e.g., tris(4-bromophenyl)ammoniumyl hexachloroantimonate, "Magic Blue") in the reaction solvent dropwise over a period of 10-15 minutes.

-

Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

-

Workup and Purification: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 2: Poor Stereoselectivity in the Formation of the Pentacyclic Core

Achieving the correct relative stereochemistry is critical for the biological activity of Kingianin A.

| Potential Cause | Troubleshooting Suggestion |

| Lack of Facial Selectivity: | Employ a chiral auxiliary or a chiral catalyst to influence the direction of approach of the reactants. |

| Unfavorable Transition State: | Modify the structure of the reactants to favor the desired transition state geometry. For example, introducing bulky substituents can block one face of a molecule. |

| Epimerization: | Use milder reaction conditions (e.g., lower temperature, non-basic or non-acidic reagents) to prevent the isomerization of stereocenters. |

Logical Troubleshooting Workflow for Stereoselectivity Issues

Caption: A flowchart for systematically troubleshooting poor stereoselectivity.

Problem 3: Difficulty in Purification of Intermediates

The presence of closely related diastereomers or other byproducts can make the purification of synthetic intermediates challenging.

| Potential Cause | Troubleshooting Suggestion |

| Similar Polarity of Products: | Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for improved separation. |

| Formation of Inseparable Isomers: | Consider converting the mixture of isomers into a new set of diastereomers that may be more easily separable (e.g., by reaction with a chiral derivatizing agent). |

| Product Instability on Silica Gel: | Use a different stationary phase for chromatography, such as alumina or a bonded-phase silica gel. |

Quantitative Data Summary

The following table summarizes hypothetical yield data for a multi-step synthesis of a Kingianin A precursor, highlighting potential areas for optimization.

| Step | Reaction | Average Yield (%) | Key Challenges |

| 1 | Initial Claisen Rearrangement | 75-85 | High temperatures required |

| 2 | Grignard Addition | 60-70 | Diastereoselectivity |

| 3 | Ring-Closing Metathesis | 80-90 | Catalyst loading |

| 4 | Radical Cation Diels-Alder | 30-50 | Low yield, multiple byproducts |

| 5 | Final Deprotection | 90-95 | Clean reaction |

Visualizing a Key Synthetic Transformation

The following diagram illustrates a hypothetical key step in the synthesis of a Kingianin A precursor, highlighting the formation of the crucial C-C bond via a Diels-Alder reaction.

Caption: A simplified representation of the key Diels-Alder cycloaddition step.

References

Technical Support Center: Crystallization of Sikokianin A

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Sikokianin A. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guides

Problem: Sikokianin A fails to crystallize and remains as an oil or amorphous precipitate.

Answer: Oiling out or amorphous precipitation are common issues in the crystallization of complex natural products like Sikokianin A. This typically indicates that the supersaturation level is too high, or the solvent system is not optimal for crystal lattice formation.

Recommended Solutions:

-

Reduce the rate of supersaturation:

-

Slow down solvent evaporation: Cover the crystallization vessel with parafilm and pierce a few small holes to control the evaporation rate.[1]

-

Gradual cooling: If using a cooling crystallization method, decrease the temperature slowly over several hours or even days. A rate of 1-5 °C per hour can be a good starting point.[2]

-

Vapor Diffusion: Employ a vapor diffusion setup where a less volatile anti-solvent slowly diffuses into the Sikokianin A solution, inducing gradual precipitation.[3][4]

-

-

Optimize the solvent system:

-

Solvent Polarity: Sikokianin A, as a flavonoid, is a polar molecule. Experiment with a range of polar solvents. Flavonoids generally show good solubility in solvents like acetone, ethanol, methanol, and ethyl acetate.[5][6][7] Avoid solvents that are too effective, as high solubility can hinder crystallization.[8]

-